10-(4-Methoxyphenyl)-11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
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Overview
Description
10-(4-Methoxyphenyl)-11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene is a complex organic compound that belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer treatment due to their ability to inhibit specific enzymes and pathways involved in cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Methoxyphenyl)-11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
10-(4-Methoxyphenyl)-11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
10-(4-Methoxyphenyl)-11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 10-(4-Methoxyphenyl)-11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene involves the inhibition of specific enzymes, such as CDK2. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . This selective inhibition makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their CDK2 inhibitory activity.
1,2,4-triazolo[1,5-a]pyrimidines: Known for their anti-inflammatory and anticancer properties.
Pyrido[2,3-d]pyrimidines: Another class of compounds with potential therapeutic applications.
Uniqueness
10-(4-Methoxyphenyl)-11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene stands out due to its unique combination of structural features, which confer high specificity and potency in enzyme inhibition. Its ability to selectively target CDK2 makes it particularly valuable in cancer research and therapy .
Properties
CAS No. |
920472-64-6 |
---|---|
Molecular Formula |
C21H18N6O |
Molecular Weight |
370.4g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H18N6O/c1-13-14(2)27(15-7-9-16(28-3)10-8-15)20-18(13)21-24-19(25-26(21)12-23-20)17-6-4-5-11-22-17/h4-12H,1-3H3 |
InChI Key |
YIUCFEFCHGLXSF-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=N4)C5=CC=C(C=C5)OC)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=N4)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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